![molecular formula C4H3N5 B13789857 5H-[1,2,3]Triazolo[4,5-D]pyrimidine CAS No. 273-38-1](/img/structure/B13789857.png)
5H-[1,2,3]Triazolo[4,5-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-[1,2,3]Triazolo[4,5-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring. The unique structure of this compound endows it with a range of biological activities, making it a valuable scaffold for drug development and other scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5H-[1,2,3]Triazolo[4,5-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a dicarbonyl compound under acidic or basic conditions. For example, the reaction of 3-amino-1,2,4-triazole with formamide under reflux conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 5H-[1,2,3]Triazolo[4,5-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines or thiols.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Cycloaddition: Participates in cycloaddition reactions to form larger fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium cyanide, ethyl cyanoacetate in the presence of sodium hydride.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted triazolo-pyrimidines.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Aplicaciones Científicas De Investigación
5H-[1,2,3]Triazolo[4,5-D]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing inhibitors of enzymes such as ubiquitin-specific peptidase 28, which is associated with cancer.
Biology: Studied for its potential in modulating biological pathways and cellular processes.
Industry: Utilized in the synthesis of polymers and as a building block for various chemical compounds.
Mecanismo De Acción
The mechanism of action of 5H-[1,2,3]Triazolo[4,5-D]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of cellular processes such as proliferation, cell cycle progression, and apoptosis .
Comparación Con Compuestos Similares
- [1,2,4]Triazolo[1,5-a]pyrimidine
- [1,2,3]Triazolo[4,5-b]pyridazine
- [1,2,3]Triazolo[4,5-c]pyrazine
Comparison: 5H-[1,2,3]Triazolo[4,5-D]pyrimidine is unique due to its specific ring fusion and the resulting biological activities. Compared to [1,2,4]Triazolo[1,5-a]pyrimidine, it has shown higher selectivity and potency in certain biological assays . The presence of the triazole ring in different positions can significantly alter the compound’s reactivity and interaction with biological targets .
Propiedades
Número CAS |
273-38-1 |
|---|---|
Fórmula molecular |
C4H3N5 |
Peso molecular |
121.10 g/mol |
Nombre IUPAC |
5H-triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1H,2H2 |
Clave InChI |
AQSWLZYYGJWYGX-UHFFFAOYSA-N |
SMILES canónico |
C1N=CC2=NN=NC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one](/img/structure/B13789779.png)
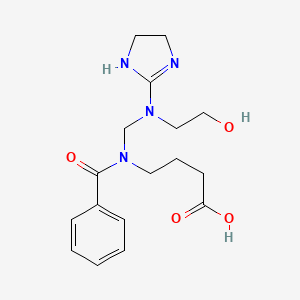
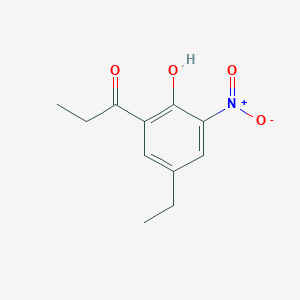
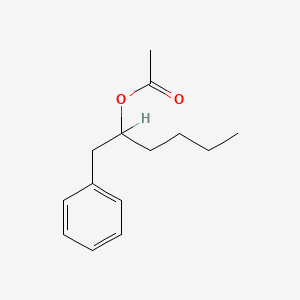


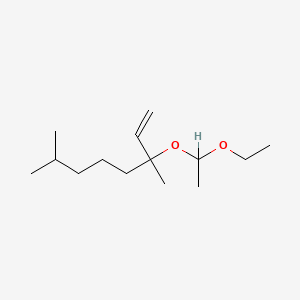
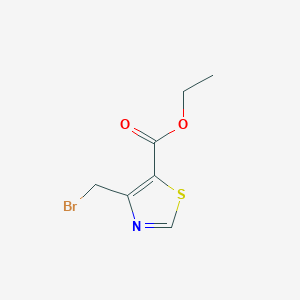


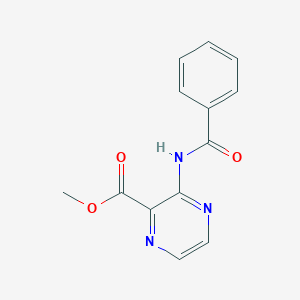
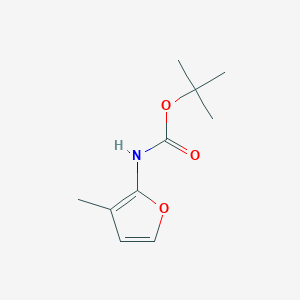
![2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13789861.png)
